N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by alkylation with isopropyl halides.
Introduction of the Ethanesulfonamide Group: The ethanesulfonamide moiety can be introduced by reacting the imidazole derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known for various biological activities such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethanesulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-2-yl)ethanone: Another imidazole derivative with different substituents.
1-(1H-Imidazol-2-yl)ethanol: An imidazole derivative with a hydroxyl group.
1-(1H-Imidazol-2-yl)ethanamine: An imidazole derivative with an amino group.
Uniqueness
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl groups and the ethanesulfonamide moiety differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C11H21N3O2S |
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Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-propan-2-yl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H21N3O2S/c1-8(2)13-17(15,16)10(5)11-12-6-7-14(11)9(3)4/h6-10,13H,1-5H3 |
InChI Key |
YHUAPIZKHQMOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C(C)C1=NC=CN1C(C)C |
Origin of Product |
United States |
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